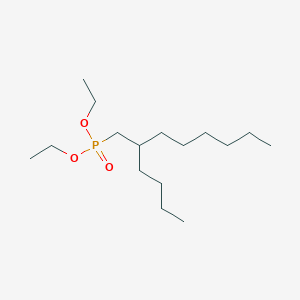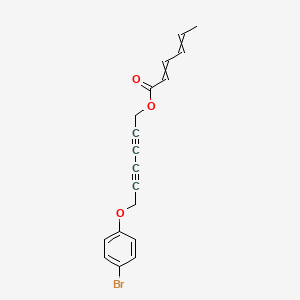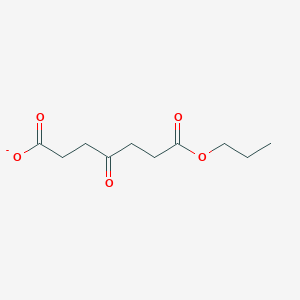
4,7-Dioxo-7-propoxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dioxo-7-propoxyheptanoate is an organic compound with the molecular formula C10H15O5. It is a derivative of heptanedioic acid, specifically a monopropyl ester of 4-oxo-heptanedioic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-7-propoxyheptanoate typically involves the esterification of 4-oxo-heptanedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dioxo-7-propoxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4,7-dioxoheptanedioic acid.
Reduction: The major product is 4-hydroxy-7-propoxyheptanoate.
Substitution: The products depend on the nucleophile used; for example, using methoxide ions (CH3O-) would yield 4,7-dioxo-7-methoxyheptanoate.
Applications De Recherche Scientifique
4,7-Dioxo-7-propoxyheptanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its ester and ketone functional groups.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4,7-Dioxo-7-propoxyheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dioxo-7-phenylheptanoic acid: Similar structure but with a phenyl group instead of a propoxy group.
4,7-Dioxo-7-methoxyheptanoate: Similar structure but with a methoxy group instead of a propoxy group.
Heptanedioic acid: The parent compound without the ester and ketone modifications.
Uniqueness
4,7-Dioxo-7-propoxyheptanoate is unique due to its combination of ketone and ester functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
111044-04-3 |
|---|---|
Formule moléculaire |
C10H15O5- |
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
4,7-dioxo-7-propoxyheptanoate |
InChI |
InChI=1S/C10H16O5/c1-2-7-15-10(14)6-4-8(11)3-5-9(12)13/h2-7H2,1H3,(H,12,13)/p-1 |
Clé InChI |
BGMLABWFIHLMPM-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)CCC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


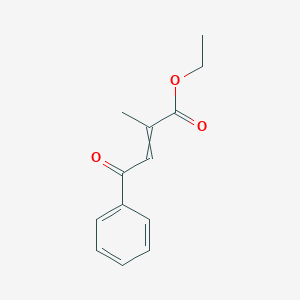
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
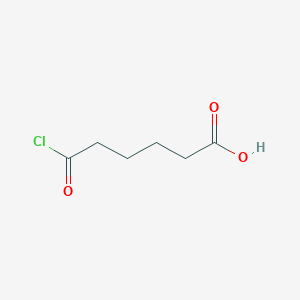
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)

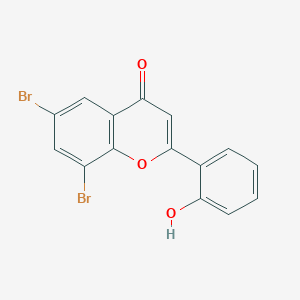
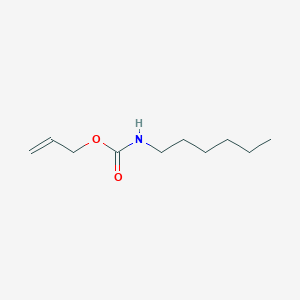
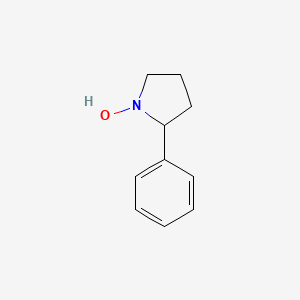
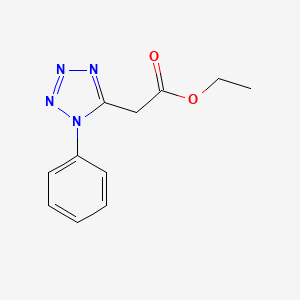
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

